

3-(Trifluoromethylsulfonyl)aniline molecular weight

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 3-(Trifluoromethylsulfonyl)aniline

Cat. No.: B1333700

[Get Quote](#)

An In-depth Technical Guide to **3-(Trifluoromethylsulfonyl)aniline**

Introduction

3-(Trifluoromethylsulfonyl)aniline is an aromatic amine of significant interest in various scientific fields, particularly in medicinal chemistry and materials science.^[1] Characterized by a trifluoromethylsulfonyl group ($-\text{SO}_2\text{CF}_3$) at the meta-position of the aniline ring, this compound possesses unique physicochemical properties. The potent electron-withdrawing nature of the $-\text{SO}_2\text{CF}_3$ group modulates the electron density of the aromatic system, influencing its reactivity and making it a valuable synthetic intermediate.^[1] This guide provides a comprehensive overview of its molecular characteristics, experimental protocols for its use, and its applications for researchers and professionals in drug development.

Chemical and Physical Properties

The fundamental properties of **3-(Trifluoromethylsulfonyl)aniline** are summarized below. The data has been compiled from various chemical information repositories.

Property	Value	Reference
Molecular Weight	225.19 g/mol	[1]
Molecular Formula	C ₇ H ₆ F ₃ NO ₂ S	[1]
CAS Number	426-59-5	[1]
IUPAC Name	3-(trifluoromethylsulfonyl)aniline	[1]
Canonical SMILES	C1=CC(=CC(=C1)S(=O)(=O)C(F)(F)F)N	[1]
InChI Key	LZYNHEOVZMLXIO-UHFFFAOYSA-N	[1]
Monoisotopic Mass	225.00714 Da	[2]
Predicted [M+H] ⁺ m/z	226.01442	[2]
Predicted [M+Na] ⁺ m/z	247.99636	[2]

Experimental Protocols

While specific reaction protocols for **3-(Trifluoromethylsulfonyl)aniline** are proprietary or dispersed in patent literature, its chemical behavior is analogous to other substituted anilines. The following sections detail generalized experimental protocols for reactions and characterization involving this compound, based on methodologies applied to structurally similar molecules.[\[3\]](#)

General Protocol for N-Acylation (Amide Synthesis)

The amino group of **3-(trifluoromethylsulfonyl)aniline** is a versatile nucleophile for forming amide bonds, a common linkage in pharmaceuticals.

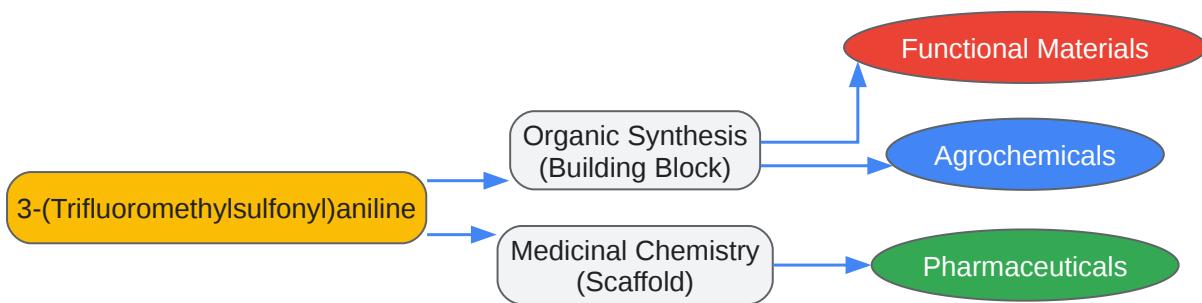
- Reaction Setup: Dissolve **3-(Trifluoromethylsulfonyl)aniline** (1.0 equivalent) in a suitable aprotic solvent (e.g., dichloromethane, THF) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

- **Addition of Reagents:** Add an acylating agent (e.g., an acid chloride or anhydride, 1.1 equivalents) dropwise to the stirred solution at 0 °C.
- **Reaction Progression:** Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction's progress using Thin Layer Chromatography (TLC).
- **Workup and Isolation:** Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, dry with anhydrous sodium sulfate, filter, and concentrate the solvent in vacuo.
- **Purification:** Purify the crude product using column chromatography on silica gel with an appropriate eluent system (e.g., a hexane/ethyl acetate gradient) to yield the pure N-acylated product.

Characterization Protocols

Fourier-Transform Infrared (FT-IR) Spectroscopy:

- **Sample Preparation:** A small amount of the solid sample is placed directly on the diamond crystal of an ATR (Attenuated Total Reflectance) accessory.
- **Data Acquisition:** Spectra are typically recorded over a range of 4000–650 cm^{-1} with a resolution of 4 cm^{-1} .^[3] Key peaks to identify would include N-H stretches (around 3300–3500 cm^{-1} for the starting material), C=O stretches (1630–1680 cm^{-1} for an amide product), and strong S=O stretches from the sulfonyl group (around 1300–1350 cm^{-1} and 1150–1180 cm^{-1}).^[3]

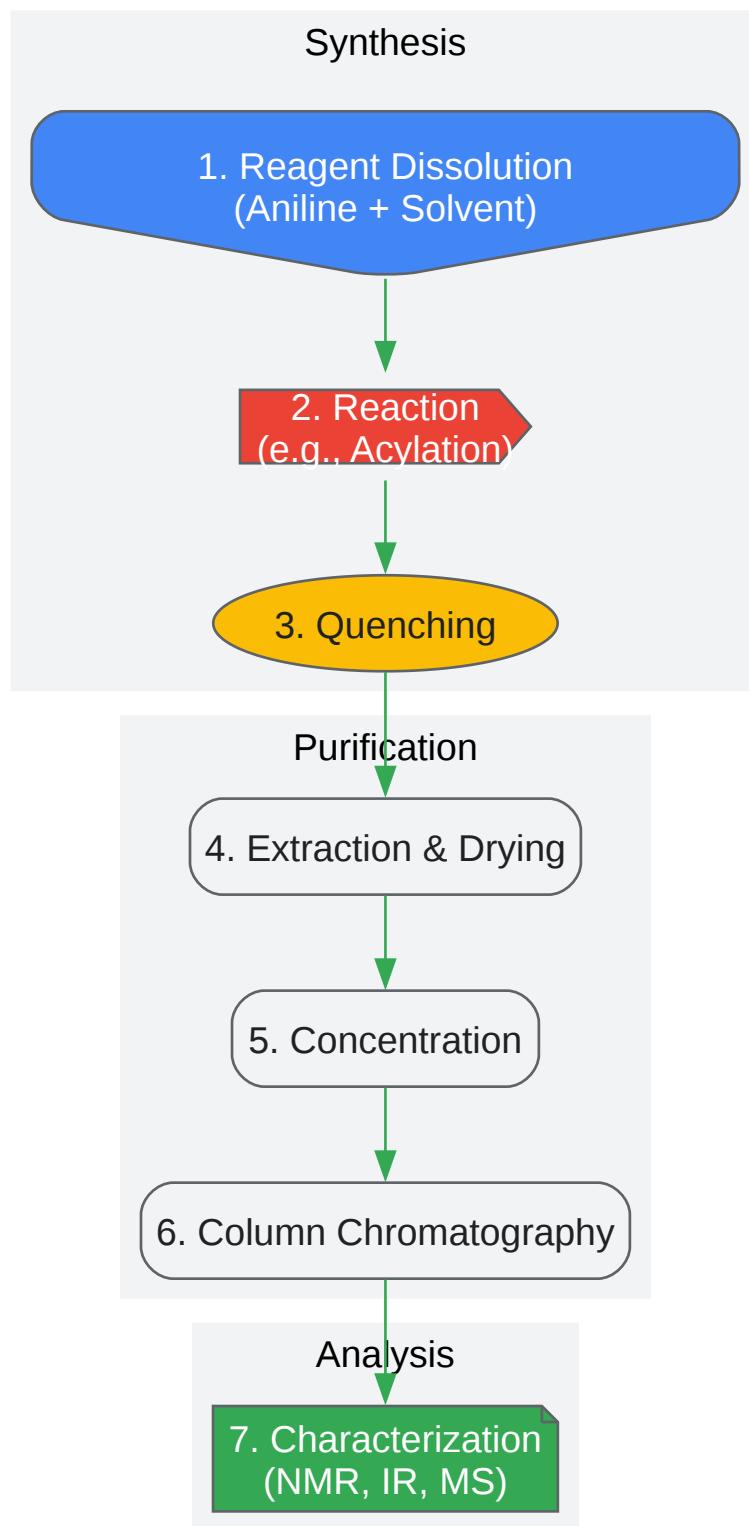

Nuclear Magnetic Resonance (NMR) Spectroscopy:

- **Sample Preparation:** Dissolve approximately 5-10 mg of the sample in a deuterated solvent (e.g., CDCl_3 , DMSO-d_6) in an NMR tube.
- **Data Acquisition:** ^1H , ^{13}C , and ^{19}F NMR spectra are recorded on a spectrometer (e.g., 400 MHz).^[3] Tetramethylsilane (TMS) can be used as an internal standard for ^1H and ^{13}C NMR. The aromatic protons will appear in the δ 7-8 ppm region, while the ^{19}F NMR will show a characteristic singlet for the $-\text{CF}_3$ group.^[3]

Applications in Research and Drug Development

The trifluoromethylsulfonyl group is a key pharmacophore that can enhance a drug candidate's metabolic stability, lipophilicity, and binding affinity.^[1] Consequently, **3-(Trifluoromethylsulfonyl)aniline** serves as a critical building block in several areas:

- Medicinal Chemistry: It is used in the synthesis of novel therapeutic agents. Its derivatives have been explored for potential anticancer and antithrombotic activities.^[1] The strong electron-withdrawing properties of the $-\text{SO}_2\text{CF}_3$ group are crucial for tuning the electronic properties of target molecules to optimize biological activity.^[1]
- Organic Synthesis: As a versatile aromatic amine, it is a precursor for a wide range of organic reactions, including nucleophilic and electrophilic substitutions, enabling the construction of complex molecular architectures.^[1]
- Materials Science: The compound has potential applications as a monomer or co-monomer in the synthesis of advanced functional polymers with specific electronic or physical properties.^[1]



[Click to download full resolution via product page](#)

Role as a versatile chemical intermediate.

Synthesis and Characterization Workflow

The general workflow for utilizing **3-(Trifluoromethylsulfonyl)aniline** in a synthetic context involves a series of standard laboratory procedures, from the initial reaction to the final characterization of the product.

[Click to download full resolution via product page](#)

General workflow for synthesis and analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Buy 3-(Trifluoromethylsulfonyl)aniline | 426-59-5 [smolecule.com]
- 2. PubChemLite - 3-((trifluoromethyl)sulfonyl)aniline (C7H6F3NO2S) [pubchemlite.lcsb.uni.lu]
- 3. mdpi.com [mdpi.com]
- To cite this document: BenchChem. [3-(Trifluoromethylsulfonyl)aniline molecular weight]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1333700#3-trifluoromethylsulfonyl-aniline-molecular-weight]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com